molecular formula C14H21NO B3022431 [1-(4-Methoxyphenyl)cyclohexyl]methanamine CAS No. 36970-20-4

[1-(4-Methoxyphenyl)cyclohexyl]methanamine

Cat. No.: B3022431
CAS No.: 36970-20-4
M. Wt: 219.32 g/mol
InChI Key: RYTWCTSDMHVTPC-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)cyclohexyl]methanamine is a cyclohexane-based methanamine derivative with a 4-methoxyphenyl substituent at the 1-position of the cyclohexyl ring. Structurally, it belongs to the arylcyclohexylamine class, sharing similarities with phencyclidine (PCP) and ketamine derivatives. The compound is characterized by a primary amine group (-CH2NH2) attached to the cyclohexyl ring, which is critical for its pharmacological interactions. The 4-methoxy group on the phenyl ring enhances lipophilicity and may influence receptor binding affinity and metabolic stability .

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTWCTSDMHVTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)cyclohexyl]methanamine typically involves the reaction of 4-methoxybenzyl chloride with cyclohexylamine under anhydrous conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: [1-(4-Methoxyphenyl)cyclohexyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Methoxyphenyl)cyclohexyl]methanamine is used as a building block for the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent. It is also used in the development of new drugs and the study of drug-receptor interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its use as an analgesic and anesthetic agent. It is also studied for its potential neuroprotective and anti-inflammatory properties.

Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also employed in the development of new industrial processes and the optimization of existing ones.

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to act on the central nervous system by modulating the activity of neurotransmitter receptors. It binds to and activates certain receptors, leading to changes in neuronal signaling and neurotransmitter release. This results in various physiological and pharmacological effects, including analgesia, anesthesia, and neuroprotection.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C14H21NO
  • Molecular Weight : 219.33 g/mol
  • Pharmacological Class : NMDA receptor antagonist (inferred from structural analogs ).

Synthetic routes typically involve cyclohexane ring functionalization via Grignard reactions or reductive amination, as seen in related arylcyclohexylamines .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The pharmacological and physicochemical properties of [1-(4-Methoxyphenyl)cyclohexyl]methanamine are influenced by substituent variations on the phenyl or cyclohexyl rings. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Pharmacological Findings Reference
This compound 4-OCH3 219.33 High NMDA receptor affinity (inferred from PCP analogs)
[1-(3-Methoxyphenyl)cyclohexyl]methanamine 3-OCH3 219.33 Lower NMDA affinity vs. 4-OCH3 isomer
[1-(4-Chlorophenyl)cyclohexyl]methanamine 4-Cl 223.74 Enhanced metabolic stability; moderate NMDA activity
[1-(4-Nitrophenyl)cyclohexyl]methanamine 4-NO2 234.29 Reduced CNS penetration due to polarity
[1-(3-Methylphenyl)cyclohexyl]methanamine 3-CH3 203.32 Analgesic effects in preclinical models
Methoxetamine 3-OCH3, ketone 247.34 Potent NMDA antagonism; longer duration than ketamine

Key Observations:

Substituent Position Matters : The 4-methoxy isomer exhibits higher NMDA receptor affinity compared to the 3-methoxy analog, likely due to optimal steric and electronic interactions with the receptor’s binding pocket .

Electron-Withdrawing Groups: The 4-NO2 substituent () reduces bioavailability due to increased polarity, whereas 4-Cl () improves metabolic stability without significantly compromising receptor binding.

Receptor Binding and Selectivity

  • NMDA Receptor : The 4-methoxy derivative’s affinity for NMDA receptors is comparable to PCP but lower than methoxetamine, a ketamine analog with additional ketone functionality .

Toxicity and Metabolic Considerations

  • Hepatotoxicity: Methoxy-substituted compounds are prone to O-demethylation, generating reactive metabolites. This is less pronounced in this compound compared to 3-methoxy analogs .
  • Neurotoxicity: Limited data exist, but prolonged NMDA receptor blockade (common to arylcyclohexylamines) may pose risks of olney’s lesions .

Biological Activity

[1-(4-Methoxyphenyl)cyclohexyl]methanamine, also known as a derivative of cyclohexylamine with a methoxyphenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which influences its pharmacological properties and interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexane ring substituted with a 4-methoxyphenyl group. This structural configuration is critical for its biological activity, as the methoxy group can enhance lipophilicity and affect receptor binding affinity.

Structural Formula

C13H19N CAS No 36970 20 4 \text{C}_{13}\text{H}_{19}\text{N}\quad \text{ CAS No 36970 20 4 }

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating 248 monomeric alkaloids, this compound demonstrated significant inhibition zones against multiple pathogens, suggesting its potential as an antibacterial agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in vitro. It showed varying degrees of cytotoxicity against embryonic bovine lung cells, indicating that while it may have therapeutic potential, careful dosage considerations are necessary to mitigate toxicity . The compound's anticancer properties warrant further investigation, particularly regarding its mechanism of action against cancer cell lines.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. Such activities could be beneficial in treating inflammatory diseases, although specific mechanisms remain to be elucidated.

Neuroprotective Effects

Emerging evidence points towards potential neuroprotective effects , attributed to antioxidant activity. This suggests that the compound may inhibit oxidative stress in cellular models, which is a significant factor in neurodegenerative conditions.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve interactions with various enzymes and receptors in the biological system. Its structural features allow it to form non-covalent bonds that could influence multiple biochemical pathways.

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of this compound against a panel of bacterial strains revealed notable antibacterial activity. The study highlighted its effectiveness in producing significant inhibition zones, thus supporting its potential use in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In vitro testing showed that this compound exhibited cytotoxic effects on embryonic bovine lung cells. The results indicated a need for careful consideration of dosage in therapeutic applications due to the observed toxicity levels .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundCyclohexane derivativeAntimicrobial, anticancer
4-Methyl-1H-benzimidazoleBenzimidazole derivativeAntibacterial, anticancer
2-(Aminomethyl)benzimidazoleBenzimidazole derivativeAntimicrobial

This table illustrates how this compound compares with similar compounds in terms of structure and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Methoxyphenyl)cyclohexyl]methanamine
Reactant of Route 2
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[1-(4-Methoxyphenyl)cyclohexyl]methanamine

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